molecular formula C5H7ClN2O B6202785 (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 2274741-72-7

(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B6202785
CAS No.: 2274741-72-7
M. Wt: 146.57 g/mol
InChI Key: MRHOIPYKYMHZDB-UHFFFAOYSA-N
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Description

(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorine atom at position 5, a methyl group at position 1, and a hydroxymethyl group at position 3. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the purification and crystallization of the final product to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloro-1-methyl-1H-pyrazol-3-yl)methanol is unique due to the presence of the hydroxymethyl group at position 3, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

2274741-72-7

Molecular Formula

C5H7ClN2O

Molecular Weight

146.57 g/mol

IUPAC Name

(5-chloro-1-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C5H7ClN2O/c1-8-5(6)2-4(3-9)7-8/h2,9H,3H2,1H3

InChI Key

MRHOIPYKYMHZDB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CO)Cl

Purity

95

Origin of Product

United States

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